1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Description
1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS 317375-82-9) is a sulfonamide derivative featuring a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenylsulfonamide moiety. This compound is primarily utilized in pharmaceutical research for synthesizing bioactive molecules, with its 4-chlorophenyl group influencing lipophilicity and target interactions .
Properties
IUPAC Name |
1-[(4-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-4-6-11(7-5-10)20(18,19)15-13(12(16)17)8-2-1-3-9-13/h4-7,15H,1-3,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNDUHMIZCBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 4-chlorophenylsulfonyl chloride.
Amination Reaction: The cyclohexanecarboxylic acid is first converted to its corresponding acid chloride, which is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a suitable amine source to introduce the amino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions may involve the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds.
Reduction Products: Sulfides, amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity and Solubility : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the methoxy-substituted analog (Ashfaq et al., 2011b), which has higher polarity due to its electron-donating methoxy group. This difference impacts solubility, with the methoxy derivative likely exhibiting better aqueous solubility .
- Acidity : The sulfonamide group in the target compound (pKa ~10-11) is more acidic than the carbamate group in the benzyloxycarbonyl analog (pKa ~8-9), influencing ionization under physiological conditions .
Crystallographic and Stability Considerations
- Crystal Packing : The cyclohexane ring in the target compound adopts a chair conformation, similar to analogs reported by Ashfaq et al. (2011a, 2011b). This conformation stabilizes hydrogen-bonding networks (e.g., N–H⋯O interactions), critical for solid-state stability .
- Thermal Stability : The 4-chlorophenyl group’s electron-withdrawing nature may enhance thermal stability compared to methoxy-substituted derivatives, which are more prone to oxidative degradation .
Biological Activity
1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS Number: 314744-46-2) is a sulfonamide derivative that has garnered attention due to its potential biological activities. Its structure, characterized by a cyclohexane ring and a sulfonamide group, suggests diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- IUPAC Name : 1-((4-chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.78 g/mol
- Purity : 95% .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several bacterial strains. Studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. The IC50 values for selected derivatives in enzyme inhibition assays are promising:
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | AChE | 0.63 ± 0.001 |
| 7n | Urease | 2.17 ± 0.006 |
| 7o | Urease | 1.13 ± 0.003 |
These results indicate that certain derivatives may serve as effective leads for developing new enzyme inhibitors .
Anticancer Activity
The anticancer potential of the compound has been assessed through various in vitro studies. Notably, derivatives containing the sulfonamide functional group have shown significant cytotoxicity against cancer cell lines such as HEPG2 (human liver cancer cells). The following table summarizes the IC50 values for some derivatives compared to standard anticancer drugs:
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3c | HEPG2 | 3.74 |
| 7 | HEPG2 | 4.31 |
| 12 | HEPG2 | 3.92 |
| Standard | 5-FU | ~10 |
These findings suggest that the compound may be developed further for use in cancer therapy .
Study on Antibacterial Properties
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized several derivatives of the compound and evaluated their antibacterial properties using standard agar diffusion methods. The results indicated that modifications in the side chains significantly affected antibacterial efficacy, highlighting the importance of structural optimization in drug design .
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory effects of related compounds, demonstrating that those with similar sulfonamide structures exhibited strong urease inhibition with potential applications in treating conditions like urolithiasis .
Q & A
Advanced Research Question
- Chromatographic Separation : Employ chiral HPLC columns or supercritical fluid chromatography (SFC) to isolate isomers, referencing the ≤1.5% cis-isomer limit in related compounds .
- Dynamic NMR : Analyze ring-flipping kinetics at varying temperatures to distinguish axial/equatorial substituents .
- X-ray Crystallography : Resolve absolute configurations, particularly if the compound is used in asymmetric synthesis .
How does the sulfonamide group influence the compound’s solubility and reactivity in medicinal chemistry applications?
Advanced Research Question
- Solubility : The sulfonamide moiety increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) but reducing solubility in water. Solubility can be modulated via salt formation (e.g., sodium or potassium salts) .
- Reactivity : The sulfonamide group participates in hydrogen bonding, affecting binding affinity in target proteins. Its electron-withdrawing nature also acidifies the adjacent NH group, enabling deprotonation for nucleophilic reactions .
What are the key stability challenges for this compound under varying storage conditions?
Advanced Research Question
- Thermal Degradation : Monitor melting points (252–262°C) to assess thermal stability; avoid prolonged heating above 150°C .
- Hydrolytic Sensitivity : Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the sulfonamide or carboxylic acid groups .
- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the C–S bond in the sulfonamide group .
How can researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?
Advanced Research Question
- Reproducibility Checks : Validate melting points using differential scanning calorimetry (DSC) and cross-reference with high-purity standards .
- Isomer Content Analysis : Quantify cis/trans ratios via HPLC, as impurities or isomer mixtures can alter observed melting ranges .
- Collaborative Verification : Compare data with trusted repositories (e.g., NIST Chemistry WebBook) for consensus values .
What role does this compound play in the synthesis of pharmaceutical intermediates, such as Atovaquone?
Advanced Research Question
- Intermediate Utility : The cyclohexane ring and sulfonamide group serve as rigid scaffolds for antimalarial or antiparasitic agents. For example, derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid are precursors to Atovaquone, leveraging their ability to stabilize hydrophobic interactions in drug-target binding .
- Functionalization : The carboxylic acid group enables conjugation with amines or alcohols to generate prodrugs or improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
